molecular formula C14H20N2O2 B569446 tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate CAS No. 885273-75-6

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Cat. No. B569446
M. Wt: 248.326
InChI Key: MHRATZZZIMQAPX-UHFFFAOYSA-N
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Description

“tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate” is a chemical compound with the CAS Number: 474539-25-8 . It has a molecular weight of 248.32 . It is in solid form .


Synthesis Analysis

The synthesis of similar compounds has been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl 1,2,3,4-tetrahydro-6-isoquinolinylcarbamate" . The InChI code is "1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)" .


Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 248.32 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques

    N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines have been synthesized and treated with n-butyllithium in THF, demonstrating the versatility in creating substituted tetrahydroisoquinolines. This process includes lithiation, followed by trapping with various electrophiles, indicating broad applications in synthetic chemistry (Talk, Duperray, Li, & Coldham, 2016).

  • Chemical Transformations

    The reactivity of substituted tetrahydroisoquinoline carbamates with alkyllithium has been explored, leading to the formation of various compounds like 8-oxoberbines and 8-methyleneberbine. This study showcases the potential for creating a range of chemical structures from tetrahydroisoquinolines (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000).

Applications in Drug Synthesis and Marine Drugs

  • Marine Drug Synthesis

    The synthesis of 4H-chromene-2-carboxylic acid derivatives, related to tetrahydroisoquinoline natural products, has been reported. These derivatives are useful for studying the structure-activity relationships of antitumor antibiotics, demonstrating the compound's role in pharmaceutical research (Li, Wang, Wang, Luo, & Wu, 2013).

  • Stroke Treatment Research

    Tetramethylpyrazine nitrones and quinolylnitrones, including those derived from tetrahydroisoquinolines, have been reviewed for their therapeutic applications in stroke treatment. These compounds show promise due to their potent thrombolytic activity and free radical scavenging abilities (Marco-Contelles, 2020).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition: Compounds based on 8-hydroxyquinoline, structurally similar to tetrahydroisoquinolines, have been synthesized and evaluated as corrosion inhibitors for carbon steel. These studies reveal the potential of such compounds in protecting materials from corrosion, highlighting an industrial application (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, similar compounds have shown potential in various chemical reactions. For instance, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This suggests that tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate could potentially be explored in similar reactions.

properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRATZZZIMQAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652382
Record name tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

CAS RN

885273-75-6
Record name tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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